Sodium butyrate Sodium butyrate Sodium butyrate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of butyric acid by a sodium ion. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a geroprotector. It contains a butyrate.
Sodium Butyrate is the sodium salt of butyrate with potential antineoplastic activity. Butyrate, a short chain fatty acid, competitively binds to the zinc sites of class I and II histone deacetylases (HDACs). This binding affects hyperacetylation of histones, resulting in a modified DNA conformation, which subsequently leads to the uncoiling or relaxing of chromatin. Enhanced accessibility of chromatin to transcription-regulatory complexes leads to increased transcriptional activation of various epigenetically suppressed genes. Butyrate, a HDAC inhibitor, induces cell cycle arrest in G1 or G2/M and also increases the expression of other genes and proteins involved in cellular differentiation and apoptotic signaling.
A four carbon acid, CH3CH2CH2COOH, with an unpleasant odor that occurs in butter and animal fat as the glycerol ester.
Brand Name: Vulcanchem
CAS No.: 156-54-7
VCID: VC20740240
InChI: InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);
SMILES: CCCC(=O)[O-].[Na+]
Molecular Formula: C4H8NaO2
Molecular Weight: 111.09 g/mol

Sodium butyrate

CAS No.: 156-54-7

Cat. No.: VC20740240

Molecular Formula: C4H8NaO2

Molecular Weight: 111.09 g/mol

* For research use only. Not for human or veterinary use.

Sodium butyrate - 156-54-7

CAS No. 156-54-7
Molecular Formula C4H8NaO2
Molecular Weight 111.09 g/mol
IUPAC Name sodium;butanoate
Standard InChI InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);
Standard InChI Key SWEYNHYBJHPVJL-UHFFFAOYSA-N
Isomeric SMILES CCCC(=O)[O-].[Na+]
SMILES CCCC(=O)[O-].[Na+]
Canonical SMILES CCCC(=O)O.[Na]
Appearance Assay:≥95% (NMR)A crystalline solid
Melting Point 251.0 °C

Chemical Properties of Sodium Butyrate

Physical Characteristics

Sodium butyrate exists as a white amorphous powder with physical properties that significantly influence its handling and applications in research and clinical settings . With a melting point range of 250-253°C, sodium butyrate remains solid at room and body temperatures, necessitating dissolution for most experimental and therapeutic applications . The compound has a density of 1.324 g/cm³ measured at 30°C, which is relatively high compared to many organic compounds . One important characteristic of sodium butyrate is its hygroscopic nature, meaning it readily absorbs moisture from the environment, which necessitates careful storage conditions to maintain its integrity and prevent clumping or degradation . This hygroscopic property can affect the stability of the compound and may contribute to its variable solubility in different solvents under different environmental conditions . The physical form of sodium butyrate as an amorphous powder rather than a crystalline form also affects its dissolution rate and potentially its bioavailability in biological systems .

Chemical Characteristics

Physiological Mechanisms of Sodium Butyrate

Histone Deacetylase Inhibition

One of the most well-established mechanisms of sodium butyrate is its function as a histone deacetylase (HDAC) inhibitor, which significantly influences gene expression patterns in various cell types . By inhibiting HDAC enzymes, sodium butyrate prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure that facilitates transcriptional activation and altered gene expression profiles . This epigenetic mechanism allows sodium butyrate to regulate the expression of multiple genes involved in cell cycle control, differentiation, and apoptosis, contributing to its diverse biological effects . Research has shown that this HDAC inhibitory activity contributes to sodium butyrate's potential anti-cancer properties, as it can reactivate silenced tumor suppressor genes and induce growth arrest in various cancer cell lines . The compound's effects on histone acetylation occur at relatively low concentrations (typically in the millimolar range), making it a valuable tool in epigenetic research and potential therapeutic applications . Additionally, sodium butyrate's HDAC inhibition has been linked to improvements in certain physiological disorders, including Duchenne muscular dystrophy, suggesting therapeutic potential beyond metabolic and inflammatory conditions through epigenetic modulation of disease-relevant genes .

Effects on Gene Expression

Sodium butyrate exerts profound effects on gene expression beyond its histone deacetylase inhibitory activity, influencing cellular processes through multiple signaling pathways and transcriptional mechanisms. The compound has been shown to modulate the expression of genes involved in cell proliferation, differentiation, and immune function, contributing to its diverse biological effects in different tissue types and disease models . In intestinal epithelial cells, sodium butyrate regulates genes associated with barrier function and electrolyte transport, enhancing intestinal integrity and function, which may contribute to its potential therapeutic applications in gastrointestinal disorders . Studies have demonstrated that sodium butyrate can induce the expression of genes associated with energy metabolism and mitochondrial function, partially explaining its effects on metabolic health and potential benefits in obesity and related metabolic disorders . The compound influences the expression of genes involved in inflammatory pathways, generally promoting an anti-inflammatory gene expression profile by suppressing pro-inflammatory mediators and enhancing anti-inflammatory factors . Research has shown that sodium butyrate can alter the expression patterns of genes involved in lipid metabolism, contributing to its observed effects on lipid profiles and adiposity in experimental models of obesity and metabolic dysfunction . The gene expression changes induced by sodium butyrate often exhibit tissue specificity, suggesting context-dependent mechanisms that contribute to its variable effects in different physiological systems and disease states, requiring careful consideration in therapeutic applications .

Anti-inflammatory Mechanisms

Sodium butyrate demonstrates significant anti-inflammatory properties through multiple molecular mechanisms that collectively attenuate inflammatory responses in various tissues and disease models. One of the primary anti-inflammatory mechanisms of sodium butyrate involves inhibition of nuclear factor κB (NF-κB), a key transcription factor that regulates inflammatory gene expression and orchestrates inflammatory responses . By suppressing NF-κB activation, sodium butyrate reduces the production of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects in various inflammatory conditions . The compound has been shown to modulate immune cell function, influencing the differentiation and activity of T cells, macrophages, and dendritic cells in ways that generally promote anti-inflammatory phenotypes and suppress excessive inflammatory responses . Sodium butyrate reduces oxidative stress by enhancing antioxidant defense mechanisms, further contributing to its anti-inflammatory properties by limiting tissue damage from reactive oxygen species . Studies have demonstrated that sodium butyrate can regulate intestinal barrier function, reducing the translocation of bacterial products that might otherwise trigger inflammatory responses in the gut and systemic circulation . The anti-inflammatory effects of sodium butyrate appear to be concentration-dependent and may vary across different tissue types and inflammatory conditions, suggesting complex regulatory mechanisms that need to be considered in therapeutic applications .

Sodium Butyrate in Metabolic Health

Glucose Metabolism and Insulin Sensitivity

Sodium butyrate demonstrates substantial beneficial effects on glucose metabolism and insulin sensitivity based on multiple experimental studies using various animal models of metabolic dysfunction. Research with high-fat diet-fed C57BL/6J mice has shown that 5% sodium butyrate supplementation significantly improved glucose tolerance and insulin sensitivity over an 8-week intervention period, suggesting enhanced glucose disposal and insulin signaling . Similar findings were reported in C57BL/6J male mice receiving sodium butyrate for 16 weeks, which showed attenuated increases in glucose and insulin levels that would otherwise be promoted by high-fat diets, indicating protection against diet-induced metabolic dysfunction . One study with male C57BL/6JUnib mice demonstrated that sodium butyrate treatment blocked the development of insulin resistance and hyperinsulinemia states induced by high-fat diets, suggesting potential preventive effects against diabetes development . The effects on glucose metabolism appear consistent across different experimental models, with APOE*3-Leiden.CETP mice showing decreased fasting glucose, fasting insulin levels, and improved homeostatic model assessment of insulin sensitivity following sodium butyrate supplementation, further supporting its insulin-sensitizing effects . The improvements in glucose metabolism may be partially mediated by sodium butyrate's effects on adipose tissue, as reduced adiposity is generally associated with enhanced insulin sensitivity and improved glucose homeostasis . Mechanistically, sodium butyrate may improve glucose metabolism through multiple pathways, including reduced inflammation, enhanced mitochondrial function, and improved insulin signaling in target tissues such as liver, muscle, and adipose tissue .

Lipid Metabolism

Sodium butyrate exerts significant effects on lipid metabolism, potentially contributing to its beneficial impacts on metabolic health through multiple mechanisms affecting lipid synthesis, storage, and utilization. Experimental studies have shown that sodium butyrate supplementation can significantly decrease plasma triglyceride levels in various animal models, including APOE*3-Leiden.CETP mice receiving 5% sodium butyrate supplementation for 9 weeks, suggesting effects on hepatic lipid production or clearance . In female C57BL/6 mice fed a Western-style diet, 5% sodium butyrate supplementation for 12 weeks significantly reduced plasma triglyceride levels and attenuated hepatic lipid accumulation, indicating potential benefits for non-alcoholic fatty liver disease and dyslipidemia . Research with ApoE knockout mice demonstrated that 1% butyrate supplementation in high-fat diets reduced adipocyte expansion, suggesting effects on adipose tissue lipid storage and metabolism that may contribute to its metabolic benefits . Sodium butyrate has been shown to influence the expression of genes involved in lipid metabolism, including those responsible for fatty acid oxidation and lipogenesis, potentially explaining its effects on lipid profiles through transcriptional regulation of key metabolic pathways . Studies have reported that sodium butyrate can reduce lipid deposition in non-adipose tissues such as liver and muscle, which may contribute to improved insulin sensitivity and metabolic health by preventing ectopic fat accumulation and lipotoxicity . In late adult LDLr-/- Leiden mice on high-fat diets, sodium butyrate intervention lowered plasma levels of cholesterol and triglycerides, demonstrating its potential to improve dyslipidemia even when intervention is started later in life, suggesting potential applications in age-related metabolic disorders .

Clinical Applications of Sodium Butyrate

Experimental Applications

Sodium butyrate is being investigated in numerous experimental applications across diverse research fields, showcasing its versatility as a bioactive compound with multifaceted effects on cellular function and physiology. In cancer research, sodium butyrate is studied as a potential antitumor agent, particularly when used in conjunction with other cytotoxic agents, based on its ability to induce differentiation and apoptosis in cancer cells through epigenetic modulation and altered gene expression . Researchers are exploring sodium butyrate's potential in treating neurodegenerative disorders, where its HDAC inhibitory effects might influence gene expression patterns relevant to neuroprotection and neuronal function, potentially modifying disease progression or symptoms . Metabolic research involving sodium butyrate has expanded to investigate its effects on various components of metabolic syndrome, including obesity, insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease, building on promising results from animal studies . The compound is being studied for potential applications in inflammatory diseases beyond the gut, including rheumatoid arthritis and other autoimmune conditions, based on its broad anti-inflammatory mechanisms and ability to modulate immune cell function and inflammatory signaling . Developmental biology researchers utilize sodium butyrate to study epigenetic regulation of development and differentiation, taking advantage of its epigenetic modifying capabilities to elucidate fundamental biological processes . Recent experimental approaches have focused on developing improved delivery systems for sodium butyrate, including microencapsulation, esterified forms, and targeted delivery mechanisms to overcome its rapid metabolism and enhance tissue-specific effects, potentially improving its therapeutic efficacy and reducing side effects .

Limitations and Side Effects

Despite its potential therapeutic benefits, sodium butyrate presents several limitations and potential side effects that must be considered in research and clinical applications to ensure safety and efficacy. A recent double-blind randomized placebo-controlled trial revealed that oral sodium butyrate supplementation in patients with hypertension increased both daytime systolic and diastolic blood pressure compared to placebo, contradicting findings from some animal studies and raising safety concerns for hypertensive individuals considering such interventions . The unpleasant odor of sodium butyrate, characteristic of short-chain fatty acids, presents practical challenges for oral administration and patient compliance in clinical settings, potentially limiting its acceptability as a therapeutic agent without specialized formulations to mask the odor . Sodium butyrate contains significant sodium content (approximately 20.9% by weight), which may be problematic for individuals on sodium-restricted diets, particularly those with hypertension or heart failure who need to limit sodium intake . The compound's rapid absorption and metabolism limit its bioavailability and tissue distribution, potentially requiring high doses or specialized delivery systems to achieve therapeutic effects in certain target tissues, complicating dosing regimens and increasing the risk of side effects . Some studies report variability in sodium butyrate's effects depending on dose, timing of administration, and individual factors such as baseline gut microbiota composition, suggesting complex pharmacodynamics that complicate standardized therapeutic approaches and may contribute to variable responses among patients . In cell culture studies, sodium butyrate's effects can be concentration-dependent, with lower concentrations promoting cell growth and differentiation while higher concentrations may induce apoptosis, indicating a narrow therapeutic window for certain applications and potential toxicity at higher doses .

Recent Research Developments

Human Clinical Trials

Animal ModelSodium Butyrate DosageDurationEffects on Body WeightEffects on Metabolic ParametersReference
Male C57BL/6J mice with HFD5% (w/w) sodium butyrate8 weeksAttenuated HFD-induced increases in body fat, body weight, and adiposityImproved glucose tolerance and insulin sensitivity
C57BL/6J male mice with HFD5% (w/w) sodium butyrate16 weeksSignificantly suppressed HFD-induced body weight gainAttenuated increases in glucose, insulin, triglycerides and cholesterol
Male C57BL/6JUnib mice with HFD5% (w/w) sodium butyrateNot specifiedSignificant decrease in body weight gain and 27.7% reduction in adipose tissueBlocked development of insulin resistance and hyperinsulinemia
APOE*3-Leiden.CETP mice with HFD5% (w/w) sodium butyrate9 weeksDecreased body weight and gonadal white adipose tissue by 69%Decreased plasma TG, fasting glucose, fasting insulin levels
Female C57BL/6 mice with WSD5% (w/w) sodium butyrate12 weeksSignificantly attenuated body weight gain, liver weight gainReduced plasma triglyceride level and hepatic lipid accumulation
Male ApoE KO mice with HFD1% butyrate (v/w)10 weeksReduced weight gain and adipocyte expansionImproved oral glucose tolerance, insulin sensitivity and serum adiponectin levels
Male C57BL/6J mice with HFDSodium butyrate (400 mg/kg)16 weeksAlleviated weight gainImproved HFD-induced glucose tolerance and insulin sensitivity
Male LDLr-/- Leiden mice with HFD5% (w/w) sodium butyrate2 months23% body weight loss in late adult miceLowered plasma levels of cholesterol, triglycerides and insulin

HFD: High-Fat Diet; WSD: Western-Style Diet; TG: Triglycerides

Table 2: Physical and Chemical Properties of Sodium Butyrate

PropertyValueReference
Chemical FormulaC4H7NaO2
Molecular Weight110.09 g/mol
Melting Point250-253°C
Density1.324 g/cm³ (30°C)
Physical FormAmorphous Powder
ColorWhite
Solubility in WaterSlightly soluble
Solubility in MethanolSlightly soluble
LogP0.777 (estimated)
Storage RecommendationStore below +30°C
StabilityStable, incompatible with strong acids
SensitivityHygroscopic

Table 3: Effects of Oral Sodium Butyrate on Blood Pressure in Human Clinical Trial

ParameterBaseline ValuesChange After 4-Week Sodium Butyrate TreatmentStatistical SignificanceReference
Daytime Systolic BP143.5±14.6 mm Hg+9.63 mm Hg (95% CI, 2.02–17.20)Significant increase
Daytime Diastolic BP93.0±8.3 mm Hg+5.08 mm Hg (95% CI, 1.34–8.78)Significant increase
Study DesignDouble-blind randomized placebo-controlled trial with 23 patients with hypertension--
Sodium Butyrate Dosage3.9 g daily (divided into 26 capsules)--
Control GroupEquivalent amount of sodium chloride (2.0 g)--
Study Duration4 weeks--
Plasma Butyrate Levels-Significantly increased-
Fecal Butyrate Levels-No significant change-

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator